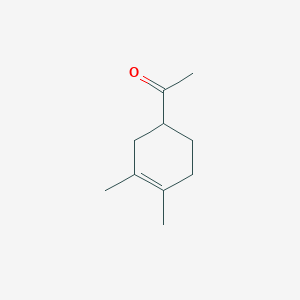

4-Acetyl-1,2-dimethylcyclohexene

描述

Significance of Cyclohexene (B86901) Derivatives in Organic Synthesis

Cyclohexene derivatives are fundamental building blocks in organic synthesis, primarily owing to the reactivity of the double bond and the potential for stereocontrolled functionalization of the ring. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of organic synthesis that directly yields cyclohexene derivatives. wikipedia.org This reaction allows for the efficient construction of the six-membered ring with good control over the resulting stereochemistry. wikipedia.org

The double bond in cyclohexene derivatives can undergo a variety of transformations, including:

Hydrogenation: Reduction of the double bond to yield a cyclohexane (B81311) derivative. fiveable.me

Halogenation: Addition of halogens across the double bond. fiveable.me

Oxidation: Can lead to the formation of epoxides, diols, or cleavage of the ring. nus.edu.sg

Electrophilic Addition: The double bond readily reacts with electrophiles, enabling the introduction of a wide range of functional groups. smolecule.com

This versatility makes cyclohexene derivatives crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. fiveable.menus.edu.sg For instance, they are precursors to compounds like cyclohexanol (B46403) and cyclohexanone (B45756), which are used in the production of adipic acid for nylon manufacturing. nus.edu.sg Furthermore, specific chiral forms of cyclohexene derivatives can be produced through biological methods, offering environmentally friendly routes to optically pure compounds. nus.edu.sg

Scope and Academic Relevance of 4-Acetyl-1,2-dimethylcyclohexene Studies

This compound, with the molecular formula C₁₀H₁₆O, is a specific substituted cyclohexene that has garnered academic interest. smolecule.com Its structure, featuring a cyclohexene ring with two methyl groups and an acetyl group, makes it a subject of study in several areas of chemical research. smolecule.com

The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation of a corresponding dimethylcyclohexene. smolecule.com This reaction, typically using acetyl chloride and a Lewis acid catalyst like aluminum chloride, is a common strategy for introducing acetyl groups to cyclohexene derivatives. smolecule.com

The academic relevance of this compound is highlighted by its use as a model compound for investigating the influence of substituents on the reactivity of the cyclohexene ring. Studies on its reactions, such as electrophilic additions and oxidations, provide valuable insights into the electronic and steric effects of the methyl and acetyl groups. smolecule.com

Detailed Research Findings

Research on this compound has provided data on its chemical and physical properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Acetyl-1-methylcyclohexene | 4-acetyl-1,4-dimethyl-1-cyclohexene |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₆O smolecule.com | C₉H₁₄O nih.gov | C₁₀H₁₆O thegoodscentscompany.com |

| Molecular Weight | 152.23 g/mol smolecule.com | 138.21 g/mol nih.gov | 152.23672 g/mol thegoodscentscompany.com |

| Boiling Point | Not specified | Not specified | 208.00 to 211.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | Not specified | Not specified | 163.00 °F. TCC ( 72.78 °C. ) thegoodscentscompany.com |

| Refractive Index | Not specified | Not specified | 1.46800 to 1.47300 @ 20.00 °C thegoodscentscompany.com |

| Specific Gravity | Not specified | Not specified | 0.93000 to 0.93600 @ 25.00 °C thegoodscentscompany.com |

Table 2: Spectroscopic Data for 4-Acetyl-1-methylcyclohexene

| Spectroscopic Technique | Key Data Points |

|---|---|

| GC-MS | Top 5 Peaks (m/z): 95.0, 43.0, 138.0, 123.0, 67.0 nih.gov |

| Kovats Retention Index | Standard non-polar: 1114, 1105; Semi-standard non-polar: 1131.2, 1147, 1144, 1135, 1137; Standard polar: 1570, 1568 nih.gov |

属性

IUPAC Name |

1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)6-8(7)2/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURLNOKRSSLTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451612 | |

| Record name | 4-acetyl-1,2-dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41723-54-0 | |

| Record name | 4-acetyl-1,2-dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 1,2 Dimethylcyclohexene and Analogues

Established Synthetic Routes for Acetylcyclohexene Compounds

The formation of acetyl-substituted cyclohexene (B86901) rings can be approached through various synthetic disconnections. Key strategies involve building the ring from linear precursors, modifying an existing cyclohexene core, or constructing the six-membered ring through powerful cycloaddition reactions.

Alkylation Reactions Utilizing Cyclohexene Precursors

One direct approach to acetylcyclohexenes involves the introduction of an acetyl group or alkyl groups onto a pre-existing cyclohexene framework.

A primary method for introducing an acetyl group onto an alkene such as 1,2-dimethylcyclohexene (B155917) is the Friedel-Crafts acylation . byjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction is famously used with aromatic rings, but it can also be applied to electron-rich alkenes. weebly.com The reaction typically employs an acyl chloride (like acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgyoutube.com The Lewis acid activates the acetylating agent, creating a highly electrophilic acylium ion. The double bond of the cyclohexene then acts as the nucleophile, attacking the acylium ion. A subsequent deprotonation step yields the α,β-unsaturated ketone. However, a significant challenge with Friedel-Crafts reactions on alkenes is the potential for carbocation rearrangements and polymerization, which can lead to a mixture of products and lower yields. masterorganicchemistry.com

Alternatively, alkyl groups can be introduced onto a cyclohexene ring. A patented process describes the alkylation of cycloalkenes, including cyclohexene and dimethylcyclohexenes, with oxygenates (like alcohols or ethers) in the presence of a zeolite catalyst to produce alkylated cycloalkenes. google.com This method offers a route to variously substituted cyclohexene rings with high conversion and selectivity. google.com Another advanced strategy involves the iridium-catalyzed allylic alkylation of cyclohexenone derivatives, which allows for the stereocontrolled introduction of alkyl groups at the alpha position to the carbonyl. mdpi.com

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental reaction in organic synthesis used to reduce double and triple bonds by adding hydrogen (H₂). youtube.com This process is typically carried out using a metal catalyst, such as palladium, platinum, or nickel. youtube.comacgpubs.org

While the complete hydrogenation of 1,2-dimethylcyclohexene adds hydrogen across the double bond in a syn addition, leading to the formation of cis-1,2-dimethylcyclohexane, this method highlights the reactivity of the cyclohexene core. ucla.edu For the synthesis of a specific cyclohexene like 4-acetyl-1,2-dimethylcyclohexene, catalytic hydrogenation is more strategically applied as a partial reduction of a precursor containing more than one double bond. For instance, if a suitable acetyl-substituted cyclohexadiene could be synthesized, selective hydrogenation of one of the two double bonds could yield the desired acetylcyclohexene. The choice of catalyst and reaction conditions is crucial for achieving such selectivity. For example, the hydrogenation of 1-acetyl-3,3-dimethyl-1,4-cyclohexadiene over a palladium on carbon (Pd/C) catalyst has been shown to produce the corresponding saturated ketone. perfumerflavorist.com Transfer hydrogenation, which uses an organic molecule like isopropanol (B130326) as the hydrogen source instead of H₂ gas, offers a safer and often more selective alternative for reducing alkenes. acgpubs.org

Cyclization Strategies from Linear Precursors

Building the cyclohexene ring from an open-chain (acyclic) precursor is a powerful and convergent strategy. The Robinson annulation is a classic and widely used method for forming six-membered rings. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction sequence involves two distinct steps: a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orglibretexts.org

The process begins with the conjugate addition (Michael reaction) of an enolate to an α,β-unsaturated ketone. masterorganicchemistry.com For example, the enolate of a ketone could react with a molecule like methyl vinyl ketone. This step forms a 1,5-dicarbonyl compound. masterorganicchemistry.comlibretexts.org This intermediate is then treated with a base, which promotes an intramolecular aldol condensation. An enolate is formed at one of the methyl ketone positions, which then attacks the other carbonyl group, closing the six-membered ring. masterorganicchemistry.com A final dehydration (elimination of a water molecule) step typically occurs readily, yielding a stable α,β-unsaturated cyclohexenone product. libretexts.org The versatility of the Robinson annulation allows for the synthesis of a wide variety of substituted cyclohexenones by changing the structure of the initial Michael donor and acceptor. libretexts.orgyoutube.com

| Step | Reaction Type | Description | Key Intermediate |

|---|---|---|---|

| 1 | Michael Addition | An enolate adds to an α,β-unsaturated ketone. | 1,5-Dicarbonyl Compound |

| 2 | Intramolecular Aldol Condensation | The 1,5-dicarbonyl cyclizes via an internal aldol reaction, followed by dehydration. | Cyclohexenone Product |

Diels-Alder Cycloaddition Reactions in Cyclohexene Synthesis

The Diels-Alder reaction is a Nobel Prize-winning pericyclic reaction that forms a substituted cyclohexene from a conjugated diene and an alkene (dienophile). wikipedia.orgrdd.edu.iq This [4+2] cycloaddition is exceptionally powerful for its ability to form two new carbon-carbon bonds and up to four stereocenters in a single, stereospecific step. wikipedia.orgnih.gov

In an intermolecular Diels-Alder reaction, the diene and the dienophile are two separate molecules. wikipedia.org To synthesize a target like this compound, one could envision a reaction between 2,3-dimethyl-1,3-butadiene (B165502) (the diene) and methyl vinyl ketone (the dienophile).

The reaction is typically promoted by heat and proceeds via a concerted mechanism, meaning all bonds are broken and formed in a single cyclic transition state. cerritos.eduodinity.com The regiochemistry and stereochemistry of the product are well-defined. For this specific example, the acetyl group from the dienophile would be located at position 4 of the newly formed ring, and the methyl groups from the diene would be at positions 1 and 2, directly yielding the desired carbon skeleton. The use of Lewis acid catalysts can often accelerate the reaction and enhance its regioselectivity. researchgate.net

| Reactant Type | Example for Target Synthesis | Role |

|---|---|---|

| Conjugated Diene | 2,3-Dimethyl-1,3-butadiene | 4π electron system |

| Dienophile | Methyl vinyl ketone | 2π electron system |

The intramolecular Diels-Alder (IMDA) reaction involves a single molecule containing both the diene and dienophile moieties, connected by a tether. nih.gov This reaction is a highly efficient method for constructing complex polycyclic systems. The tether's length and nature can significantly influence the reaction's feasibility and the stereochemical outcome of the resulting fused or bridged ring system. nih.gov

For the synthesis of a substituted cyclohexene, a linear precursor would be designed where, for example, a triene is tethered to an activated alkene. Upon heating or catalysis, the molecule undergoes cyclization to form a bicyclic system containing the cyclohexene ring. While perhaps less direct for a simple monocyclic target like this compound, the IMDA strategy is invaluable for building more complex structures that incorporate this core motif. nih.gov

Dienophile and Diene Selection for this compound Formation

The formation of this compound via the Diels-Alder reaction, a cornerstone of cyclic compound synthesis, hinges on the judicious selection of a conjugated diene and a dienophile. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile). masterorganicchemistry.com

For the synthesis of this compound, the diene is 2,3-dimethyl-1,3-butadiene. The dienophile is methyl vinyl ketone (MVK), which provides the acetyl group and the remaining carbons for the cyclohexene ring.

The reactivity of the Diels-Alder reaction is significantly influenced by the electronic properties of the diene and dienophile. masterorganicchemistry.com Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.com In this specific case, the two methyl groups on the diene are electron-donating, increasing the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the acetyl group on the dienophile is electron-withdrawing, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO gap between the diene and dienophile accelerates the reaction.

| Reactant Type | Specific Compound | Role in Synthesis |

| Diene | 2,3-Dimethyl-1,3-butadiene | Provides the four-carbon backbone with two methyl groups. |

| Dienophile | Methyl vinyl ketone (MVK) | Provides the two-carbon unit with the acetyl group. |

Regioselectivity and Stereoselectivity in Diels-Alder Pathways

When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can potentially yield different regioisomers. masterorganicchemistry.com Regioselectivity refers to the preference for the formation of one constitutional isomer over another. masterorganicchemistry.com In the reaction between 2,3-dimethyl-1,3-butadiene and methyl vinyl ketone, the diene is symmetrical, which simplifies the regiochemical outcome. Therefore, only one regioisomer, this compound, is formed.

Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. chadsprep.com The reaction is stereospecific, meaning that the stereochemistry of the reactants is retained in the product. odinity.com For the dienophile, if the substituents are cis, they will remain cis in the cyclohexene product, and if they are trans, they will remain trans. youtube.com In the case of methyl vinyl ketone, there is no cis/trans isomerism to consider.

However, the approach of the dienophile to the diene can lead to different stereoisomers, specifically endo and exo products, particularly when cyclic dienes are used. masterorganicchemistry.com For acyclic dienes like 2,3-dimethyl-1,3-butadiene, the concept of endo and exo is less strictly defined but the relative orientation of the substituents on the newly formed ring is still a key consideration. The reaction typically proceeds via a concerted mechanism through a boat-like transition state. cerritos.edu

| Selectivity Type | Description | Application to this compound Synthesis |

| Regioselectivity | The preferential orientation of the diene and dienophile. | Simplified due to the symmetrical nature of 2,3-dimethyl-1,3-butadiene, leading to a single regioisomer. masterorganicchemistry.com |

| Stereoselectivity | The preferential formation of one stereoisomer over another. | The stereochemistry of the dienophile is retained in the product. odinity.comyoutube.com |

Michael Addition Reactions for Related Acetylcyclohexenes

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org This reaction is instrumental in the synthesis of various acetylcyclohexene derivatives.

A classic example is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol condensation to form a six-membered ring. To synthesize a substituted acetylcyclohexene, a Michael donor like a β-ketoester (e.g., ethyl acetoacetate) can be reacted with an α,β-unsaturated ketone. For instance, the reaction of ethyl acetoacetate (B1235776) with an appropriate α,β-unsaturated ketone can lead to a 1,5-dicarbonyl compound, which can then cyclize to form a cyclohexenone ring. tamu.edu Subsequent modification of the functional groups can yield the desired acetylcyclohexene.

The general mechanism involves the formation of an enolate from the Michael donor, which then attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com This is followed by protonation to yield the final adduct. masterorganicchemistry.com

Advanced Synthetic Strategies

Modern organic synthesis has seen the development of more sophisticated and efficient methods for constructing complex molecules like acetylcyclohexenes. These advanced strategies often offer higher selectivity, milder reaction conditions, and improved atom economy.

Transition-Metal-Catalyzed Approaches (e.g., C-H Activation)

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, enabling reactions that are otherwise difficult to achieve. researchgate.netnih.gov One such strategy is C-H activation, which involves the direct functionalization of a carbon-hydrogen bond. chemrxiv.org This approach avoids the need for pre-functionalized starting materials, making syntheses more step-economical. nih.gov

For the synthesis of cyclohexene derivatives, transition metals like palladium, rhodium, and cobalt can catalyze the coupling of various substrates. rsc.org For instance, a rhodium-catalyzed [4+2] cycloaddition between a diene and an alkyne can be employed. In the context of this compound, this could potentially involve the reaction of 2,3-dimethyl-1,3-butadiene with an acetyl-substituted alkyne. The catalyst facilitates the formation of the new carbon-carbon bonds, often with high control over regioselectivity and stereoselectivity. rsc.org

Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small organic molecules as catalysts, offering an alternative to metal-based catalysts. youtube.com A significant advantage is the ability to perform asymmetric synthesis, leading to the selective formation of one enantiomer of a chiral molecule. nih.gov This is particularly important in the synthesis of bioactive compounds. nih.gov

For the synthesis of acetylcyclohexenes, organocatalysts can be used to promote asymmetric Michael additions or Diels-Alder reactions. rsc.org For example, a chiral amine catalyst can activate an α,β-unsaturated ketone, making it more susceptible to nucleophilic attack in a Michael addition, while controlling the stereochemical outcome. rsc.org Similarly, chiral Brønsted acids or Lewis bases can catalyze asymmetric Diels-Alder reactions, leading to enantioenriched cyclohexene products. nih.gov Proline and its derivatives are common organocatalysts used in aldol and Michael reactions. youtube.com

Domino and Tandem Reaction Sequences in Cyclohexene Formation

Domino, or cascade, reactions are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. numberanalytics.come-bookshelf.de These sequences are highly efficient as they reduce the number of synthetic steps, purifications, and the amount of waste generated. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The synthesis of substituted cyclohexenes, often achieved through cycloaddition reactions like the Diels-Alder reaction, is a cornerstone of organic synthesis for creating six-membered rings. wikipedia.org Traditional methods, however, can involve volatile organic compounds (VOCs) as solvents and may not be optimized for waste reduction. Green chemistry offers alternatives that address these shortcomings.

Utilizing Deep Eutectic Solvents (DESs) in Cyclohexene Derivative Synthesis

A significant advancement in green chemistry is the use of Deep Eutectic Solvents (DESs) as an alternative to conventional organic solvents. mdpi.com DESs are mixtures of two or more components, typically a hydrogen bond donor (HBD) and a quaternary ammonium (B1175870) salt, which form a eutectic mixture with a melting point much lower than the individual components. mdpi.comacs.org Their appeal lies in their low toxicity, high biodegradability, low cost, and ease of preparation. nih.govresearchgate.net

In the context of synthesizing cyclohexene derivatives and other heterocyclic compounds, DESs have proven to be highly effective. mdpi.com They can act as both the solvent and a catalyst, often enhancing reaction rates and selectivity. mdpi.comnih.gov For instance, choline (B1196258) chloride-based DESs, such as those mixed with urea (B33335) or glycerol, have been successfully used in various organic reactions. mdpi.comnih.gov These solvents are highly polar and can stabilize reactive intermediates, which is beneficial for polar reactions. nih.gov The ability to recycle and reuse the DES-catalyst system further enhances the sustainability of the process. mdpi.comnih.gov

Research has shown that DESs can effectively facilitate cycloaddition reactions, which are fundamental to forming the cyclohexene core. mdpi.com For example, the eutectic mixture of choline chloride and urea was found to promote the multicomponent synthesis of various substituted heterocyclic compounds. mdpi.com While direct synthesis of this compound in DES has not been extensively documented in the provided results, the successful application of DES in synthesizing analogous structures strongly suggests its potential.

Table 1: Examples of Deep Eutectic Solvents Used in Organic Synthesis

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application | Reference |

| Choline Chloride (ChCl) | Urea | 1:2 | Multicomponent synthesis of heterocycles | mdpi.com |

| Choline Chloride (ChCl) | Glycerol | 1:2 | Suzuki cross-coupling reactions | nih.gov |

| Choline Chloride (ChCl) | Ethylene Glycol | 1:2 | C-H activation reactions | nih.gov |

| Potassium Carbonate (K₂CO₃) | Glycerol | 1:5 | C-5 arylation of imidazoles | nih.gov |

Principles of Atom Economy and Waste Prevention in Synthetic Design

A core principle of green chemistry is the design of synthetic pathways that maximize the incorporation of all materials used in the process into the final product. jocpr.com This concept is quantified by "atom economy," a term introduced to measure the efficiency of a chemical reaction in converting reactants to the desired product. jocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com

The Diels-Alder reaction, a [4+2] cycloaddition used to create cyclohexene rings, is often cited as a prime example of a reaction with high atom economy. wikipedia.orgjocpr.com In its ideal form, all atoms from the diene and the dienophile are incorporated into the resulting cyclohexene adduct, leading to a theoretical atom economy of 100%. jocpr.com This inherent efficiency makes it a preferred method for constructing the core structure of compounds like this compound.

To illustrate, the synthesis of a simple cyclohexene from 1,3-butadiene (B125203) and ethene incorporates all atoms from both reactants into the final product, demonstrating perfect atom economy. jocpr.com The design of synthetic routes for more complex molecules like this compound would aim to utilize such atom-economical reactions. This involves selecting starting materials, such as a substituted diene and dienophile, that combine to form the target molecule with few or no byproducts.

Beyond the main reaction, waste prevention encompasses the entire process, including the use of catalysts over stoichiometric reagents, minimizing solvent use, and choosing reactants that reduce the number of synthetic steps. researchgate.net For example, using catalytic hydrogenation for reduction steps is more atom-economical than using metal hydrides that generate inorganic waste. ncert.nic.in Modern approaches focus on developing catalytic and one-pot procedures that streamline synthesis and reduce waste from purification steps. nih.gov

Table 2: Comparison of Green Chemistry Metrics for Reaction Types

| Reaction Type | General Atom Economy | Waste Profile | Green Chemistry Alignment |

| Diels-Alder Cycloaddition | Excellent (often 100%) | Low, minimal byproducts | High |

| Substitution Reactions | Variable | Can generate salt byproducts | Moderate |

| Elimination Reactions | Poor | Generates byproducts (e.g., H₂O, salts) | Low to Moderate |

| Rearrangement Reactions | Excellent (100%) | Very Low | High |

By prioritizing synthetic strategies that feature high atom economy and minimal waste generation, the chemical industry can develop more sustainable and cost-effective methods for producing this compound and its analogs.

Stereochemical Aspects of 4 Acetyl 1,2 Dimethylcyclohexene

Configurational Isomerism and Chiral Centers in Substituted Cyclohexenes

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. edubull.com In substituted cyclohexenes like 4-Acetyl-1,2-dimethylcyclohexene, this type of isomerism is a key feature.

The restricted rotation around the carbon-carbon single bonds within the cyclohexene (B86901) ring leads to the possibility of cis-trans isomerism, also known as geometric isomerism. quora.comlibretexts.org This occurs when there are at least two substituents on different carbons of the ring. quora.com

Cis Isomers: In the cis configuration, similar substituent groups are on the same side of the ring. edubull.comyoutube.com

Trans Isomers: In the trans configuration, similar substituent groups are on opposite sides of the ring. edubull.comyoutube.com

For 1,2-disubstituted cyclohexanes, the cis isomer has one substituent in an axial position and the other in an equatorial position, while the trans isomer can exist as either a diequatorial or a diaxial conformer. spcmc.ac.in The diequatorial conformer of the trans isomer is generally more stable. openstax.orgyoutube.com In the case of 1,4-disubstituted cyclohexanes, the cis isomer is typically all equatorial, and the trans isomer is equatorial/axial. libretexts.org The cis and trans isomers of dimethylcyclohexanes can be separated using techniques like capillary gas chromatography. researchgate.netresearchgate.net

It's important to note that for 1,2-dimethylcyclohexene (B155917) specifically, due to the rigidity of the double bond within the ring, only the cis configuration is practically observed, as the trans isomer would be highly strained. quora.com

R/S Configuration: Chiral centers, which are carbon atoms attached to four different groups, are designated as R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules. pdx.eduquora.com To assign the configuration, the substituents are prioritized based on atomic number. youtube.com The molecule is then oriented so that the lowest priority group is in the back. youtube.com If the sequence from the highest to the third-highest priority group is clockwise, the configuration is R; if it is counter-clockwise, the configuration is S. youtube.com In substituted cyclohexanes, determining the R/S configuration can require careful consideration of the ring as a substituent. youtube.com For instance, trans-1,2-dichlorocyclohexane (B1586812) can exist as (R,R) and (S,S) enantiomers. pdx.edu

E/Z Configuration: The E/Z notation is used to describe the stereochemistry of double bonds. khanacademy.org Similar to the R/S system, the CIP rules are used to assign priorities to the two substituents on each carbon of the double bond. youtube.commasterorganicchemistry.com

Z (Zusammen): If the two higher-priority groups are on the same side of the double bond, the configuration is Z. edubull.com

E (Entgegen): If the two higher-priority groups are on opposite sides of the double bond, the configuration is E. edubull.com

This system is particularly useful when the cis/trans nomenclature is ambiguous. youtube.com For cycloalkenes with rings smaller than eight members, the double bond is generally assumed to be in the Z (or cis) configuration due to ring strain that makes the trans isomer unstable. masterorganicchemistry.com

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of this compound is not static. The cyclohexene ring can adopt different conformations, which are in rapid equilibrium.

Substituted cyclohexanes primarily adopt chair conformations to minimize steric strain. libretexts.org For a monosubstituted cyclohexane (B81311), the conformation with the substituent in the equatorial position is generally more stable than the axial position due to the avoidance of 1,3-diaxial interactions. pressbooks.pubsapub.org

In disubstituted cyclohexanes, the relative stability of different chair conformations depends on the positions and orientations of both substituents. openstax.org For example, in trans-1,2-dimethylcyclohexane, the diequatorial conformation is significantly more stable than the diaxial conformation. openstax.orgyoutube.com In contrast, the two chair conformations of cis-1,2-dimethylcyclohexane, each having one axial and one equatorial methyl group, are energetically equivalent. openstax.orgyoutube.com

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects can significantly influence molecular geometry and reactivity. pharmacy180.compku.edu.cn They arise from the overlap of donor (bonding or non-bonding) and acceptor (antibonding) orbitals. wikipedia.org

In cyclohexene systems, stereoelectronic effects can dictate the outcome of chemical reactions. acs.org For instance, the anti-periplanar arrangement of a leaving group and a proton is a stereoelectronic requirement for E2 elimination reactions. pharmacy180.com The conformation of the cyclohexane ring can either facilitate or hinder the attainment of this required geometry, thus affecting the reaction rate. pharmacy180.com These orbital interactions are crucial for understanding the stability of different conformations and the transition states of reactions involving substituted cyclohexenes. imperial.ac.uk

Diastereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of substituted cyclohexenes often requires methods that control the formation of new chiral centers.

Diastereoselective Synthesis: This type of synthesis aims to produce one diastereomer in preference to others. Diastereomers are stereoisomers that are not mirror images of each other. In the context of cyclohexanone (B45756) synthesis, which is structurally related to this compound, cascade reactions like the Michael-aldol reaction can proceed with high diastereoselectivity. nih.gov The stereochemical outcome of such reactions can be influenced by the starting materials and reaction conditions. nih.gov

Control of Stereochemistry in Cycloaddition Reactions

The formation of the cyclohexene core of this compound is often achieved through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. libretexts.org This reaction is a powerful tool in organic synthesis for creating six-membered rings with a high degree of stereochemical control. rdd.edu.iqresearchgate.net The stereochemistry of the final product is directly influenced by several factors inherent to the reaction mechanism.

The Diels-Alder reaction is highly stereospecific. It involves a conjugated diene reacting with a dienophile to form a cyclohexene derivative. rdd.edu.iq For the reaction to proceed, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. libretexts.org The stereochemistry of the substituents on the dienophile is retained in the product. For instance, a cis-dienophile will result in a cis arrangement of those substituents on the newly formed ring.

A key principle governing the stereochemical outcome is the "endo rule." In many Diels-Alder reactions, particularly those involving cyclic dienes, the major product is the endo isomer. This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state. libretexts.org

In a hypothetical synthesis of a precursor to this compound, such as the reaction between 2,3-dimethyl-1,3-butadiene (B165502) and methyl vinyl ketone, the stereochemical principles of the Diels-Alder reaction would be paramount. The reaction is concerted, meaning all bonds are formed and broken in a single step, which preserves the stereochemistry of the reactants in the product. youtube.com

Table 1: Key Principles of Stereochemical Control in Diels-Alder Reactions

| Principle | Description | Relevance to Synthesis |

|---|---|---|

| Concerted Mechanism | The [4+2] cycloaddition occurs in a single, concerted step through a cyclic transition state. youtube.comcerritos.edu | Preserves the relative stereochemistry of substituents from the reactants in the product. |

| s-cis Conformation | The diene must be in the s-cis (cisoid) conformation for the reaction to occur. libretexts.org | The ability of the diene to adopt this conformation affects the reaction rate. |

| Stereospecificity | The stereochemistry of the dienophile is maintained in the cyclohexene product. A cis-dienophile yields a cis-adduct; a trans-dienophile yields a trans-adduct. | Allows for predictable synthesis of specific diastereomers. |

| Endo Rule | The formation of the endo stereoisomer is often favored kinetically due to secondary orbital interactions. libretexts.org | Predicts the major product in reactions where endo/exo isomerism is possible. |

Factors Influencing Stereoselectivity in Addition Reactions

Once the this compound ring is formed, its double bond can undergo various addition reactions. The stereoselectivity of these additions—whether the new substituents add to the same face (syn addition) or opposite faces (anti addition) of the double bond—is determined by the reaction mechanism. masterorganicchemistry.com

For example, the addition of a hydrogen halide like HBr to 1,2-dimethylcyclohexene proceeds through a carbocation intermediate. chemistrysteps.com The initial protonation of the double bond can occur from either face. The resulting planar carbocation can then be attacked by the bromide nucleophile from either the top or bottom face. chemistrysteps.comvaia.com This lack of facial control typically leads to a mixture of all possible stereoisomers. chemistrysteps.com

In contrast, other addition reactions exhibit greater stereoselectivity:

Catalytic Hydrogenation: The addition of hydrogen across the double bond using a metal catalyst (like platinum or palladium) typically occurs via syn addition. The alkene adsorbs onto the surface of the catalyst, and both hydrogen atoms are delivered to the same face of the double bond. ncert.nic.in

The presence of existing stereocenters and the acetyl group on the this compound molecule will also direct the approach of incoming reagents. This steric hindrance can favor addition to the less hindered face of the double bond, leading to one diastereomer being formed in excess. Many factors, including the nature of the reaction (e.g., cyclic vs. open transition state) and the configuration of any chiral reagents or catalysts, can influence the diastereoselectivity. msu.edu

Table 2: Stereoselectivity of Common Alkene Addition Reactions

| Reaction | Reagent(s) | Typical Stereoselectivity | Intermediate |

|---|---|---|---|

| Hydrohalogenation | H-X (e.g., HCl, HBr) | Mixture of syn and anti | Carbocation chemistrysteps.comvaia.com |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Syn | Surface-mediated |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Anti | Halonium ion |

| Hydroboration–Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Syn | Four-membered ring transition state ncert.nic.in |

| Epoxidation | m-CPBA | Syn | Concerted |

Absolute and Relative Configuration Determination in Synthesized Compounds

Determining the precise three-dimensional structure of synthesized compounds, including both the relative and absolute configuration of stereocenters, is crucial. A variety of analytical techniques are employed for this purpose.

Relative configuration describes the orientation of substituents relative to one another within the same molecule. It is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like the Nuclear Overhauser Effect (NOE), which can detect the spatial proximity of protons.

Absolute configuration refers to the definitive R/S designation of each chiral center. Several methods exist for its assignment:

X-ray Crystallography: This is considered the most definitive method for determining absolute configuration. mdpi.com It requires a single, well-ordered crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, revealing the exact position of every atom.

Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for determining absolute configuration in solution. These methods measure the differential absorption of left- and right-circularly polarized light. The experimental spectrum is then compared to a spectrum that has been theoretically calculated for a specific, known enantiomer (e.g., the R,R-isomer). A match between the experimental and calculated spectra confirms the absolute configuration. mdpi.com

Chemical Correlation: This involves chemically converting the new compound, without affecting the stereocenters, into a known compound whose absolute configuration has already been established.

Derivatization Methods: In some cases, a chiral molecule can be derivatized to facilitate analysis. For example, the Snatzke method can be used to determine the absolute configuration of 1,2-diols by forming a complex with dimolybdenum tetraacetate and analyzing the resulting induced CD spectrum. researchgate.net This could be applied to a derivative of this compound after dihydroxylation of the double bond.

The choice of method depends on the nature of the compound, its physical state (e.g., crystalline vs. oil), and the availability of instrumentation.

Table 3: Methods for Stereochemical Determination

| Method | Information Provided | Requirements |

|---|---|---|

| NMR Spectroscopy (e.g., NOE) | Relative Configuration | Soluble sample, analysis of coupling constants and spatial correlations. |

| X-ray Crystallography | Absolute and Relative Configuration | High-quality single crystal. mdpi.com |

| ECD/VCD Spectroscopy | Absolute Configuration | Chiral, non-racemic sample in solution; requires computational analysis. mdpi.com |

| Chemical Correlation | Absolute Configuration | A suitable reaction pathway to a known compound must be available. |

| Snatzke's Method | Absolute Configuration of specific functional groups (e.g., 1,2-diols) | Compound must contain the required functional group or be convertible to it. researchgate.net |

Spectroscopic and Analytical Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their electronic environment. The spectrum provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the connectivity between neighboring protons (spin-spin coupling).

For 4-Acetyl-1,2-dimethylcyclohexene, the expected ¹H NMR spectrum would display signals corresponding to the methyl groups and the protons on the cyclohexene (B86901) ring. The protons of the acetyl group's methyl would appear as a distinct singlet, as they have no adjacent protons. Similarly, the two methyl groups attached to the double bond at positions C1 and C2 would also likely appear as singlets. The remaining methylene (B1212753) and methine protons on the cyclohexene ring would produce more complex multiplet signals due to coupling with their neighbors.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.1 | Singlet | 3H |

| C1-Methyl (CH₃) | ~1.7 | Singlet | 3H |

| C2-Methyl (CH₃) | ~1.7 | Singlet | 3H |

| Ring Protons (CH, CH₂) | ~1.5 - 2.8 | Multiplets | 7H |

Note: The data presented is based on theoretical predictions from established chemical shift values for similar structural motifs.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon types present. The chemical shift of each signal indicates the type of carbon (e.g., carbonyl, alkene, aliphatic).

In the ¹³C NMR spectrum of this compound, a signal in the downfield region (>200 ppm) would be characteristic of the ketone carbonyl carbon. Two signals in the alkene region (~120-140 ppm) would correspond to the two carbons of the double bond (C1 and C2). The remaining signals in the upfield region would represent the aliphatic carbons of the ring and the three methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~210 |

| Alkene (C1, C2) | ~125 - 135 |

| Methine (C4) | ~45 - 55 |

| Methylene (C3, C5, C6) | ~20 - 40 |

| Methyl (Acetyl, C1-Me, C2-Me) | ~20 - 30 |

Note: The data presented is based on theoretical predictions.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to map the sequence of protons around the cyclohexene ring, for instance, confirming the connectivity from the C3 protons to the C4 proton and onward to the C5 protons.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the molecular puzzle, as it shows correlations between protons and carbons that are separated by two or three bonds. Key correlations for this compound would include the signal from the acetyl methyl protons to both the carbonyl carbon and the C4 carbon of the ring, confirming the position of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. It is vital for determining the stereochemistry of the molecule, such as the relative orientation of the acetyl group and the methyl groups on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol . foodb.ca

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed and can undergo characteristic fragmentation. For this compound, key fragmentation pathways would include:

Loss of a methyl radical (•CH₃) to give a fragment at m/z 137.

Loss of an acetyl radical (•COCH₃) via cleavage of the C-C bond between the ring and the acetyl group, resulting in a prominent peak at m/z 109.

Formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is often a base peak for methyl ketones. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Note: Fragmentation data is predicted based on common fragmentation patterns of ketones and cyclohexene derivatives.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present.

The IR spectrum of this compound would be dominated by two key absorptions:

A strong, sharp peak around 1715 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of a saturated ketone.

A peak around 1670 cm⁻¹ for the C=C (alkene) stretching vibration. For a tetrasubstituted alkene like this one, this absorption may be weak or absent.

Absorptions just below 3000 cm⁻¹ corresponding to C-H stretching vibrations of the sp³ hybridized carbons in the ring and methyl groups.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705 - 1725 | Strong |

| C=C (Alkene) | 1665 - 1675 | Weak to Medium |

| C-H (sp³) | 2850 - 2960 | Medium to Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule.

In this compound, the carbonyl group (C=O) and the alkene group (C=C) are not in conjugation with each other. Therefore, the spectrum would likely show two distinct absorptions:

A weak absorption corresponding to the n→π* transition of the isolated carbonyl group, typically found around 270-290 nm .

A stronger absorption for the π→π* transition of the tetrasubstituted double bond at a shorter wavelength, likely below 220 nm .

Chiroptical Spectroscopy (CD) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful and widely used technique for determining the absolute configuration of chiral molecules in solution. nih.gov The fundamental principle of ECD lies in the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This difference in absorption, plotted as a function of wavelength, produces an ECD spectrum, characterized by positive or negative bands known as Cotton effects.

For a molecule such as this compound, the carbonyl group (C=O) of the acetyl moiety and the carbon-carbon double bond (C=C) within the cyclohexene ring act as chromophores. The spatial arrangement of these chromophores relative to the chiral center dictates the sign and intensity of the observed Cotton effects.

While specific experimental ECD data for this compound is not prominently available in published literature, the established methodology for its analysis would involve the following steps:

Experimental Spectrum Measurement : The experimental ECD spectrum of a purified enantiomer of this compound would be recorded.

Conformational Analysis : The molecule's flexibility, primarily due to the cyclohexene ring and the acetyl group's rotation, requires a thorough conformational search using computational methods. This identifies all low-energy conformers that exist in equilibrium.

Theoretical Calculation : For each stable conformer, the ECD spectrum is calculated using quantum mechanical methods, most commonly time-dependent density functional theory (TD-DFT). researchgate.net

Spectrum Simulation : The final theoretical ECD spectrum is obtained by averaging the spectra of all conformers, weighted by their calculated Boltzmann population.

Comparison and Assignment : The calculated ECD spectrum for a chosen absolute configuration (e.g., R) is then compared to the experimental spectrum. A good match between the theoretical and experimental spectra allows for the confident assignment of the molecule's absolute configuration. nih.gov If the spectra are opposite (a mirror image), the absolute configuration is assigned as the enantiomer (e.g., S).

The interpretation of ECD data can be complex for molecules with multiple chromophores or significant conformational flexibility. nih.gov However, for compounds with distinct chromophores like this compound, it remains a highly effective and reliable method. nih.gov

Table 1: Illustrative ECD Data Parameters This table illustrates the type of data generated in an ECD analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Wavelength (λ) | The wavelength of the electronic transition. | ~290-310 nm (n→π), ~210-240 nm (π→π) |

| Molar Ellipticity ([θ]) or Differential Molar Extinction (Δε) | The magnitude of the Cotton effect. | N/A in literature |

| Sign of Cotton Effect | Positive (+) or negative (-) sign, which correlates to the stereochemistry. | N/A in literature |

Computational and Theoretical Investigations of 4 Acetyl 1,2 Dimethylcyclohexene

Stereochemical Predictions and Conformational Energetics

We will continue to monitor for any future publications on this compound and will be prepared to generate the requested content should relevant research become available.

Conformational Preferences and Energy Landscapes

The six-membered ring of 4-Acetyl-1,2-dimethylcyclohexene is not planar and exists in various three-dimensional shapes or conformations. The study of these different spatial arrangements and their relative stabilities is known as conformational analysis. studysmarter.co.uk For substituted cyclohexanes, the most stable conformation is typically a "chair" form, which minimizes both angle strain and torsional strain. sapub.org

Substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Generally, bulky substituents prefer the more spacious equatorial position to avoid steric hindrance with other atoms. studysmarter.co.uksapub.org This steric hindrance, particularly between groups in the 1 and 3 positions, is known as 1,3-diaxial interaction. sapub.org The stability of a given conformer is therefore highly dependent on the nature and position of its substituents. nih.gov

Table 1: Conformational Energies (A-values) for Substituents on a Cyclohexane (B81311) Ring

| Substituent | Conformational Energy (A-value) in kcal/mol |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -C(=O)CH₃ (Acetyl) | 1.17 |

| -F (Fluoro) | 0.28 |

| -Cl (Chloro) | 0.52 |

| -Br (Bromo) | 0.48 |

| -OH (Hydroxy) | 0.94 (in non-polar solvent) |

This table presents generalized A-values for monosubstituted cyclohexanes, which are used to predict conformational equilibria. The exact energy landscape for a polysubstituted molecule like this compound would require specific computational analysis.

The energy landscape of the molecule can be mapped by calculating the energies of various conformations (including less stable twist-boat and half-chair forms) and the transition states that connect them. studysmarter.co.uk This provides a comprehensive picture of the molecule's flexibility and the energy barriers for interconversion between different shapes. nih.gov For cis-1,2-dimethylcyclohexane, computational modeling can confirm the relative energies of its conformers. sapub.org A similar approach would be necessary to definitively establish the global minimum energy structure for this compound.

Torquoselectivity Studies in Ring-Opening Reactions

Torquoselectivity is a form of stereoselectivity observed in electrocyclic reactions, such as the thermal ring-opening of cyclobutenes to form butadienes. stackexchange.com It describes the preference for substituents to rotate either "inward" or "outward" during the concerted, conrotatory bond-breaking process. stackexchange.comnih.gov This preference is not primarily governed by sterics, but rather by electronic and orbital interactions. stackexchange.comrsc.org

Computational studies, often using density functional theory (DFT), have been instrumental in explaining the principles of torquoselectivity. nih.gov The direction of rotation is largely controlled by the electronic nature of the substituent at the reacting carbon center. nih.govrsc.org

Electron-donating groups (EDGs), such as -CH₃, -OR, and halides, preferentially rotate outward . stackexchange.comnih.gov

Electron-withdrawing groups (EWGs), such as -CHO, -NO, and -B(OR)₂, typically rotate inward . nih.govrsc.org

This selectivity arises from stabilizing orbital interactions between the frontier orbitals of the breaking sigma bond in the cyclobutene (B1205218) ring and the orbitals of the substituent. stackexchange.comrsc.org For an electron-donating group, outward rotation maximizes the stabilizing interaction between the substituent's highest occupied molecular orbital (HOMO) and the breaking C-C σ* antibonding orbital (LUMO) of the ring. stackexchange.com Conversely, for an electron-accepting group, inward rotation maximizes the interaction between the breaking C-C σ bonding orbital (HOMO) and the substituent's lowest unoccupied molecular orbital (LUMO). stackexchange.com

While no specific studies on the ring-opening of a direct precursor to this compound were found, data from analogous systems illustrate these principles. For example, in the ring-opening of 3-substituted cyclobutenes, the activation energy barriers for the inward versus outward pathways can be calculated to predict the favored product. A lower activation energy corresponds to the preferred rotational pathway.

Table 2: Calculated Activation Free Energy Differences for Outward vs. Inward Ring Opening of Substituted Cyclobutenes

| Substituent | Favored Rotation | Calculated Energy Preference (kcal/mol) |

|---|---|---|

| -CH₃ (Methyl) | Outward | ~6-8 |

| -Phenyl | Outward | ~6-8 |

| -CHO (Formyl) | Inward | >98% Inward Product |

| -C(=O)CH₃ (Acetyl) | Outward/Inward Mix | 3:2 Outward:Inward |

| -OH (Hydroxy) | Outward | 16.4 |

Data compiled from computational studies on various 3-substituted cyclobutenes. stackexchange.comnih.govchemrxiv.org The preference can be influenced by other substituents and reaction conditions.

These computational findings show that while the general rules of torquoselectivity are robust, the outcome can be a mixture of products, as seen with the 3-acetylcyclobutene. chemrxiv.org The presence of multiple substituents, as in a precursor to this compound, would create a more complex interplay of electronic and steric effects, requiring specific computational analysis to predict the outcome. ias.ac.innih.gov

Molecular Orbital Theory in Reactivity Prediction

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energies and symmetries of these orbitals are critical for predicting a molecule's reactivity, particularly in pericyclic reactions. msu.edu

HOMO-LUMO Interactions in Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings like the one in this compound. wikipedia.org FMO theory explains the feasibility and selectivity of this reaction through the interaction of the diene's HOMO with the dienophile's LUMO (a "normal-electron-demand" Diels-Alder) or, less commonly, the dienophile's HOMO with the diene's LUMO (an "inverse-electron-demand" Diels-Alder). wikipedia.orgmdpi.com

The rate of the reaction is inversely related to the energy gap between the interacting HOMO and LUMO; a smaller gap leads to a faster reaction. stereoelectronics.org Substituents on the diene and dienophile can significantly alter the energies of the frontier orbitals:

Electron-donating groups (EDGs) like methyl (-CH₃) raise the energy of both the HOMO and LUMO. stereoelectronics.orgijcrcps.com

Electron-withdrawing groups (EWGs) like acetyl (-C(=O)CH₃) lower the energy of both the HOMO and LUMO. stereoelectronics.org

Therefore, a normal-electron-demand Diels-Alder reaction is accelerated by EDGs on the diene (raising its HOMO) and EWGs on the dienophile (lowering its LUMO). ijcrcps.com In the context of synthesizing this compound, it could be formed from a diene with two methyl groups and a dienophile containing an acetyl group. The methyl groups on the diene would raise its HOMO energy, while the acetyl group on the dienophile would lower its LUMO energy, narrowing the HOMO-LUMO gap and facilitating the reaction.

Table 3: Representative Frontier Molecular Orbital Energies (in eV) for Substituted Dienes and Dienophiles

| Compound | Substituent | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| 1,3-Butadiene (B125203) | (unsubstituted) | -8.77 | 3.45 |

| 2-Methyl-1,3-butadiene | -CH₃ (EDG) | -8.51 | - |

| Ethene | (unsubstituted) | -10.16 | 1.34 |

| Propenal (Acrolein) | -CHO (EWG) | -10.51 | -0.51 |

| Methyl vinyl ketone | -C(=O)CH₃ (EWG) | -10.27 | -0.45 |

Values are illustrative and compiled from various computational studies. mdpi.comijcrcps.com The precise energies depend on the computational method and basis set used.

The orbital coefficients (the size of the orbital lobes on each atom) also predict the regioselectivity of the reaction, favoring the formation of bonds between atoms with the largest coefficients on the interacting HOMO and LUMO. wikipedia.orgstereoelectronics.org

Charge Distribution and Spin Density Analysis

Computational methods can also be used to determine how electric charge is distributed among the atoms within a molecule. This is typically achieved through population analysis methods like Natural Bonding Orbital (NBO) analysis. nih.gov In this compound, the primary source of charge polarization is the acetyl group. The high electronegativity of the oxygen atom in the carbonyl group (C=O) pulls electron density towards itself. This results in a partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the carbonyl carbon atom. The methyl groups, being weakly electron-donating, would have a smaller electronic effect. A detailed charge distribution map would require a specific quantum chemical calculation.

Spin density analysis is relevant for molecules with unpaired electrons, i.e., radicals or species in an excited triplet state. mdpi.com For the stable, ground-state this compound, which is a closed-shell molecule, the total spin density at any point is zero. However, if the molecule were to be ionized by removing an electron (forming a radical cation) or reduced by adding an electron (forming a radical anion), it would possess an unpaired electron. Computational methods could then be used to calculate the spin density distribution, which indicates where the unpaired electron is most likely to be found. researchgate.net For instance, in a radical anion, the spin density would likely be concentrated on the acetyl group, specifically within its π* system, as this is typically the lowest unoccupied molecular orbital and the first to accept an incoming electron.

Applications of 4 Acetyl 1,2 Dimethylcyclohexene in Complex Molecule Synthesis

Role as Synthetic Intermediate for Advanced Organic Molecules

As a synthetic intermediate, 4-Acetyl-1,2-dimethylcyclohexene can serve as a linchpin in the assembly of advanced organic molecules. Its inherent reactivity as an α,β-unsaturated ketone allows for predictable transformations to introduce new functional groups and build molecular complexity. The presence of the acetyl group and the dimethyl-substituted cyclohexene (B86901) ring offers stereochemical and regiochemical considerations that can be strategically utilized in multistep syntheses.

Key reactions that underscore its potential as a synthetic intermediate include:

Michael Addition: The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction, also known as the Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds in a 1,4-fashion. youtube.comyoutube.com

Diels-Alder Reaction: The alkene of the cyclohexene ring, activated by the electron-withdrawing acetyl group, can act as a dienophile in [4+2] cycloaddition reactions with a variety of dienes. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This provides a direct route to the formation of six-membered rings and, consequently, polycyclic systems. masterorganicchemistry.comkhanacademy.org

Annulation Reactions: The combination of the ketone and the double bond allows for various annulation strategies, where a new ring is fused onto the existing cyclohexene core. nih.gov

These fundamental transformations enable the conversion of this compound into a diverse array of more complex structures, making it a theoretical precursor to various advanced organic molecules.

Contributions to Total Synthesis of Natural Products

While specific examples of the use of this compound in the total synthesis of natural products are not prominently documented in scientific literature, its structural motifs are present in numerous natural products. The strategic application of its inherent reactivity could be envisioned in the synthesis of various terpenoids and other complex natural molecules.

The integration of this compound into a total synthesis strategy would likely hinge on its role as a key building block, where its cyclohexene core and functional groups are elaborated to construct the target molecule. A hypothetical retrosynthetic analysis of a complex natural product might disconnect to reveal this compound or a closely related derivative as a key intermediate.

For instance, the synthesis of various sesquiterpenoids and diterpenoids often involves the construction of substituted six-membered rings. The Diels-Alder reaction, a cornerstone of natural product synthesis, could be employed with this compound as the dienophile to rapidly assemble a bicyclic or tricyclic core. organic-chemistry.orgmasterorganicchemistry.com Subsequent functional group manipulations of the acetyl group and the double bond would then lead to the final natural product.

| Reaction Type | Reactant with this compound | Potential Product Core Structure | Relevance to Natural Products |

| Diels-Alder Reaction | Substituted 1,3-diene | Fused bicyclic system | Terpenoids, Steroids |

| Michael Addition | Enolates, organocuprates | 1,5-dicarbonyl compounds | Prostaglandins, Alkaloids |

| Robinson Annulation | Methyl vinyl ketone | Fused bicyclo[4.4.0]decane system | Steroids, Terpenoids |

The synthesis of natural product analogues is crucial for structure-activity relationship studies and the development of new therapeutic agents. this compound, with its potential for stereoselective transformations, could be a valuable starting material for creating libraries of such analogues.

The facial selectivity of reactions like epoxidation or dihydroxylation of the double bond can be influenced by the existing stereocenters or by the use of chiral reagents, leading to the controlled formation of new stereocenters. Similarly, conjugate additions to the enone can be rendered stereoselective through the use of chiral nucleophiles or catalysts. These approaches would allow for the systematic variation of the stereochemistry of a natural product analogue, providing insights into its biological activity.

| Stereoselective Reaction | Reagent/Catalyst | Potential Stereochemical Outcome |

| Asymmetric Epoxidation | Chiral peroxide (e.g., Sharpless epoxidation) | Enantiomerically enriched epoxide |

| Asymmetric Dihydroxylation | Chiral osmium catalyst (e.g., AD-mix) | Enantiomerically enriched diol |

| Asymmetric Michael Addition | Chiral organocatalyst or chiral organometallic reagent | Diastereomerically and/or enantiomerically enriched adduct |

Building Blocks for Advanced Organic Architectures

The construction of complex molecular architectures is a central theme in modern organic synthesis. The inherent functionality of this compound makes it a hypothetical building block for the synthesis of both polycyclic and heterocyclic systems.

Polycyclic frameworks are common motifs in a vast array of biologically active compounds and materials. rsc.org this compound can serve as a starting point for the construction of such systems through several strategic approaches.

One of the most powerful methods for the synthesis of polycyclic systems is the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com By acting as a dienophile, this compound can react with a variety of dienes to form fused bicyclic adducts. rsc.org The regioselectivity and stereoselectivity of this reaction can often be predicted and controlled, providing access to complex three-dimensional structures. Subsequent intramolecular reactions, such as aldol (B89426) condensations or further cycloadditions, could then be employed to build additional rings onto the initial adduct.

Another important strategy is the use of annulation reactions. The Robinson annulation, for example, which combines a Michael addition with an intramolecular aldol condensation, could in principle be applied to a derivative of this compound to construct a new six-membered ring, leading to a decalin system.

| Reaction | Reactant with this compound Derivative | Resulting Polycyclic System |

| Intermolecular Diels-Alder | Acyclic or cyclic diene | Fused bicyclo[4.4.0] or bridged bicyclic system |

| Intramolecular Diels-Alder | Diene tethered to the cyclohexene ring | Complex fused polycyclic system |

| Robinson Annulation | α,β-Unsaturated ketone (e.g., Methyl Vinyl Ketone) | Fused bicyclo[4.4.0]decanone system |

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide handles for the construction of a variety of heterocyclic scaffolds.

The acetyl group can be readily transformed into other functional groups that can participate in heterocycle formation. For example, condensation of the ketone with a hydrazine (B178648) derivative would lead to a pyrazole, while reaction with hydroxylamine (B1172632) would yield an isoxazole.

Furthermore, the α,β-unsaturated system can be utilized in reactions that directly form heterocyclic rings. For instance, a Paal-Knorr furan (B31954) synthesis could be envisioned by reacting a 1,4-dicarbonyl compound derived from a Michael addition to this compound. Similarly, reaction with a binucleophile such as a hydrazine or a hydroxylamine derivative in a conjugate addition-cyclization sequence can lead to the formation of six-membered heterocycles like pyridazines or oxazines.

| Heterocyclic System | Reagent | Reaction Pathway |

| Pyrazole | Hydrazine | Condensation with the acetyl group |

| Isoxazole | Hydroxylamine | Condensation with the acetyl group |

| Pyrimidine | Urea (B33335)/Thiourea | Biginelli-type reaction |

| Dihydropyran | Enol ether | Hetero-Diels-Alder reaction |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Specific Transformations

The development of innovative catalytic systems is paramount for achieving specific chemical transformations on the cyclohexene (B86901) core with high precision and efficiency. Research is moving beyond traditional methods to explore a diverse range of metallic and organocatalytic systems tailored for specific reactions such as asymmetric synthesis, oxidation, and carbon-carbon bond formation.

Recent advancements have seen the successful use of mixed Lewis acid catalysts, such as a combination of AlBr₃ and AlMe₃, to facilitate Diels-Alder reactions for creating highly hindered and substituted cyclohexenes. nih.govresearchgate.net For oxidation reactions, a novel catalyst comprising copper and magnesium oxide supported on mesoporous silica (B1680970) (Mg-Cu/SBA-15) has shown high selectivity in the oxidation of cyclohexane (B81311) using molecular oxygen, suggesting potential applications for the controlled oxidation of cyclohexene derivatives. nih.gov The selectivity for cyclohexanol (B46403) and cyclohexanone (B45756) reached up to 99.3% at a 12% conversion rate of cyclohexane over the 1.2Mg-2.3Cu/SBA-15 catalyst. nih.gov

Furthermore, manganese(I)-catalyzed C–H dienylation represents a cutting-edge method for creating complex indole–cyclohexene conjugates. acs.org This system demonstrates excellent functional group compatibility and operates under mild conditions. acs.org In a different approach, redox-active N-heterocyclic selone (NHS) catalysts, activated by blue-light irradiation, have enabled a radical-catalyzed [2σ + 2π] cycloaddition, offering a new route to complex bicyclic structures. acs.org For acylation reactions, which are central to the synthesis of the title compound, zeolites and electrochemically generated catalysts are being investigated to improve yields and reduce waste. researchgate.net

Table 1: Emerging Catalytic Systems for Cyclohexene Transformations

| Catalyst System | Transformation Type | Key Advantages | Reference(s) |

| Manganese(I) Complexes | C–H Dienylation / Cycloaddition | Good functional group compatibility, mild conditions. | acs.org |

| Mixed Lewis Acids (AlBr₃/AlMe₃) | Diels-Alder Reaction | High yields for sterically hindered substrates. | nih.govresearchgate.net |

| Mg-Cu/SBA-15 | Selective Oxidation | High selectivity with molecular oxygen as oxidant. | nih.gov |

| N-Heterocyclic Selone (NHS) | Radical [2σ + 2π] Cycloaddition | Access to novel bicyclic structures, low catalyst loading. | acs.org |

| Gold(I) Complexes | Cyclization of Alkynes | High yields (up to 95%) in pyran-4-one synthesis. | researchgate.net |

| Molybdenum Oxybromide Complex | Dihydroxylation | Effective for producing diols with high selectivity. | researchgate.net |

| Zeolites / Electrochemical Catalysis | Acylation | Potential for improved efficiency and greener processes. | researchgate.net |

Integration of Sustainable Synthesis Protocols for Scalability

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 4-Acetyl-1,2-dimethylcyclohexene. The focus is on developing protocols that are not only efficient but also environmentally benign and scalable for industrial application.

A significant trend is the use of organocatalysts, which avoid the toxicity and cost associated with many metal-based catalysts. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong base has been shown to be an effective and cheap green organic catalyst for producing highly substituted cyclohexanones in high yields. chemistryresearches.ir This reaction proceeds efficiently at 50 °C under solvent-free conditions, which dramatically reduces waste and simplifies product separation. chemistryresearches.ir

The integration of sustainable practices also involves using readily available and inexpensive starting materials and minimizing reaction times. Cascade reactions, where multiple bond-forming events occur in a single pot, are a powerful strategy. A cascade inter–intramolecular double Michael addition strategy has been reported for synthesizing highly functionalized cyclohexanones from readily available curcumins and arylidenemalonates using a phase transfer catalyst in aqueous potassium hydroxide. beilstein-journals.org Such one-pot multicomponent reactions exemplify the efficiency and atom economy that sustainable protocols strive to achieve. chemistryresearches.irbeilstein-journals.org

Table 2: Comparison of Conventional vs. Sustainable Synthesis Approaches

| Feature | Conventional Protocols | Sustainable Protocols | Reference(s) |

| Catalyst | Often heavy-metal based (e.g., Lewis acids). | Green organocatalysts (e.g., DBU), abundant metals. | chemistryresearches.ir |

| Solvent | Often uses volatile organic compounds (VOCs). | Solvent-free conditions or aqueous media. | chemistryresearches.ir |

| Energy Input | May require high temperatures and pressures. | Milder reaction conditions (e.g., 50 °C). | chemistryresearches.ir |

| Process | Multi-step synthesis with intermediate isolation. | One-pot, cascade, or multicomponent reactions. | chemistryresearches.irbeilstein-journals.org |

| Efficiency | Can have lower atom economy and more waste. | Short reaction times, simple product separation, high yields. | chemistryresearches.ir |

Advanced Computational Methodologies for Reaction Design and Optimization

Computational chemistry has become an indispensable tool for modern synthetic chemists, enabling the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of novel reactions. These in silico methods save significant time and resources by prioritizing the most promising experimental pathways. tamuc.edu

Density Functional Theory (DFT) is a particularly powerful method for studying reactions involving cyclohexene derivatives, such as the Diels-Alder reaction. nih.govrsc.org By using specific functionals like M06-2X in combination with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can accurately calculate activation energies and reaction enthalpies, thereby predicting reactivity and stereoselectivity. tamuc.edunih.gov For example, computational models have been successfully developed to predict the reactivity of substituted tetrazines in inverse electron demand Diels-Alder reactions, a task that is often difficult to predict using simpler theories like Frontier Molecular Orbital (FMO) theory alone. nih.gov

Molecular modeling software, such as Spartan, allows chemists to simulate reaction profiles and determine activation barriers before a single experiment is conducted in the lab. tamuc.edu This approach is used to analyze how different electron-donating or electron-withdrawing substituents on the diene or dienophile will affect the kinetics and thermodynamics of a cycloaddition. tamuc.eduresearchgate.net These computational tools are also crucial for understanding the competition between concerted pathways (like the Diels-Alder reaction) and stepwise mechanisms that may lead to undesired byproducts like polymers. nih.gov The insights gained from these calculations guide the optimization of reaction conditions to favor the desired product. nih.gov

Table 3: Application of Computational Methods in Cyclohexene Reaction Design

| Computational Method | Application Area | Insights Gained | Reference(s) |

| Density Functional Theory (DFT) | Reaction Mechanism & Kinetics | Prediction of activation energies, transition state geometries, reaction feasibility (exothermicity). | nih.govrsc.orgresearchgate.net |